3-ethoxy-N-(4-ethylphenyl)benzamide
Description
3-Ethoxy-N-(4-ethylphenyl)benzamide is a benzamide derivative characterized by a benzamide core substituted with an ethoxy group (-OCH2CH3) at the 3-position and a 4-ethylphenyl group attached to the amide nitrogen. Its molecular formula is C16H17NO2, with a molecular weight of 255.32 g/mol.
Properties
IUPAC Name |
3-ethoxy-N-(4-ethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-13-8-10-15(11-9-13)18-17(19)14-6-5-7-16(12-14)20-4-2/h5-12H,3-4H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSWYDMOHPJFJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-(4-ethylphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxybenzoic acid and 4-ethylphenylamine.
Amide Formation: The carboxylic acid group of 3-ethoxybenzoic acid is activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The activated acid then reacts with 4-ethylphenylamine to form the amide bond, resulting in the formation of this compound.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild heating conditions (e.g., 40-60°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-(4-ethylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of 3-ethoxybenzoic acid or 3-ethoxybenzaldehyde.
Reduction: Formation of 3-ethoxy-N-(4-ethylphenyl)benzylamine.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of this compound.
Scientific Research Applications
3-ethoxy-N-(4-ethylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-(4-ethylphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The following table highlights key structural analogs and their properties:
Key Observations :
- Substituent Position : The position of the ethoxy group (3- vs. 4-) significantly impacts electronic distribution. For example, 4-ethoxy-N-(3-fluorophenyl)benzamide may exhibit stronger electron-withdrawing effects due to the para-ethoxy group compared to the meta-substituted target compound.
- Lipophilicity : Compounds with halogens (e.g., fluorine in ) or sulfonamides (e.g., ) show increased polarity, reducing logP compared to the target compound.
- Steric Effects : Bulkier groups like sulfonamides or difluoromethoxy may hinder binding in enzyme active sites compared to the ethylphenyl group in the target compound.
Enzyme Inhibition
- PCAF HAT Inhibition: Benzamides with long acyl chains (e.g., 2-tetradecanoylamino derivatives) exhibit >70% inhibition at 100 µM, suggesting hydrophobic interactions are critical . The target compound’s ethoxy and ethyl groups may mimic these effects, though direct activity data is lacking.
- Tyrosinase Inhibition : N-Aryl benzamides with thiazole-triazole moieties show potent activity (e.g., 84–87% inhibition) . The absence of such heterocycles in the target compound likely reduces tyrosinase affinity.
Receptor Interactions
- 5-HT4 Receptor Agonism: N-(4-Ethylphenyl)-4-methoxy-3-(methylamino)benzamide (compound 28) exhibits serotonin receptor activity but is less potent than mosapride, a gastroprokinetic benzamide .
Antiviral and Antioxidant Activity
- Antiviral : Benzamides like N-(4-ethylphenyl)-4-methoxy derivatives are intermediates in antiviral agent synthesis , but the target compound’s efficacy remains untested.
- Antioxidant : Thiourea-linked benzamides with hydroxyl or methoxy groups show 84–87% inhibition in antioxidant assays . The target compound lacks these polar groups, likely diminishing such activity.
Molecular Docking and Binding Interactions
- Glucokinase (GK) Activation : Sulfamoyl benzamides form H-bonds with Arg63 via the amide carbonyl . The target compound’s ethoxy group may engage in hydrophobic interactions with GK’s allosteric site, but its shorter structure (vs. sulfamoyl derivatives) might reduce binding stability.
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